2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate
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Overview
Description
2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H25NO4S and a molecular weight of 315.43 g/mol . It is a derivative of morpholine, characterized by the presence of four methyl groups and a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate typically involves the reaction of 2,2,5,5-Tetramethylmorpholine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various morpholine derivatives .
Scientific Research Applications
2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylmorpholine: Lacks the 4-methylbenzenesulfonate group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonyl Chloride: Used as a reagent to introduce the sulfonate group but lacks the morpholine structure.
Morpholine: A simpler structure without the methyl groups and sulfonate group, resulting in different chemical properties.
Uniqueness
2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate is unique due to its combination of the morpholine ring with four methyl groups and a 4-methylbenzenesulfonate group. This structure imparts specific reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2,2,5,5-tetramethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.C7H8O3S/c1-7(2)6-10-8(3,4)5-9-7;1-6-2-4-7(5-3-6)11(8,9)10/h9H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGFNTYACUXRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CNC(CO1)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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